molecular formula C22H15N5O2S B293092 2-(6-oxo-12,13-diphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide

2-(6-oxo-12,13-diphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide

Cat. No.: B293092
M. Wt: 413.5 g/mol
InChI Key: DIZWKUKLJNYMHS-UHFFFAOYSA-N
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Description

2-(8-oxo-3,4-diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-7(8H)-yl)acetamide is a complex heterocyclic compound that has garnered significant interest due to its unique structural features and potential biological activities. This compound belongs to the class of pyridazine derivatives, which are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-oxo-3,4-diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-7(8H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-diphenylpyrimidine with thiourea in ethanol under reflux conditions to form the thione derivative. This intermediate is then treated with sodium hydroxide to yield the desired pyridazinone compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(8-oxo-3,4-diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-7(8H)-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 2-(8-oxo-3,4-diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-7(8H)-yl)acetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the acetamide group in 2-(8-oxo-3,4-diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-7(8H)-yl)acetamide imparts unique properties, such as increased solubility and potential for forming hydrogen bonds. These features can enhance its biological activity and make it a more versatile compound for various applications .

Properties

Molecular Formula

C22H15N5O2S

Molecular Weight

413.5 g/mol

IUPAC Name

2-(6-oxo-12,13-diphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide

InChI

InChI=1S/C22H15N5O2S/c23-15(28)11-27-12-24-19-17-16(13-7-3-1-4-8-13)18(14-9-5-2-6-10-14)25-26-21(17)30-20(19)22(27)29/h1-10,12H,11H2,(H2,23,28)

InChI Key

DIZWKUKLJNYMHS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C4=C(C(=O)N(C=N4)CC(=O)N)SC3=NN=C2C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=C(C(=O)N(C=N4)CC(=O)N)SC3=NN=C2C5=CC=CC=C5

Origin of Product

United States

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